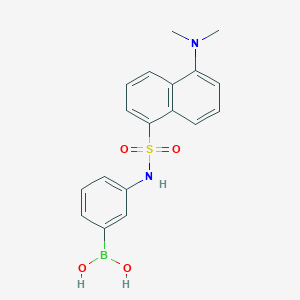
3-(二甲氨基萘磺酰基)苯硼酸
描述
3-(Dansylamino)phenylboronic acid is a phenylboronic acid derivative that can be used for glucose detection . It is also a carbohydrate ligand in cell studies and a potent boronic acid serine protease inhibitor .
Chemical Reactions Analysis
3-(Dansylamino)phenylboronic acid has been used in various studies, including the development of a novel nanoprobe for glucose detection . The compound’s boronic acid group allows it to interact with saccharides, making it useful in such applications .Physical And Chemical Properties Analysis
3-(Dansylamino)phenylboronic acid has a molecular weight of 370.23 g/mol . It appears as a light yellow crystalline solid . More detailed physical and chemical properties may be available in its Material Safety Data Sheet .科学研究应用
1. 细胞表面检测的荧光成像
3-(二甲氨基萘磺酰基)苯硼酸 (DAPB) 已用于荧光成像中,用于原位检测细胞表面唾液酸 (SA)。该应用在癌症研究中具有重要意义,因为 SA 的表达水平与癌症密切相关。DAPB 在此过程中的作用涉及与 SA 的竞争性结合,从而导致 SA 丰富的细胞表面产生荧光。该方法提供了一种便捷的可视化方法,用于分析细胞膜上的 SA,并具有开发抗癌疗法的潜力 (钱等人,2015)。
2. 聚合物包覆磁性颗粒中的释放系统
DAPB 已用于研究过氧化氢 (H2O2) 诱导的从聚合物包覆磁性颗粒中释放。这些颗粒在涂有包含 DAPB 的多层膜时,可以响应 H2O2 释放该化合物。该特性被考虑用于 H2O2 和葡萄糖敏感药物递送系统中,突出了 DAPB 在响应性释放机制中的作用 (佐藤等人,2014)。
3. 糖化学传感器的开发
DAPB 已被确定为果糖等糖类的荧光检测器。它通过硼酸根离子的光致电子转移 (PET) 而关闭的能力使其成为糖传感应用中的宝贵工具。此功能允许详细了解糖结合机制,并有助于开发有效的糖化学传感器 (克雷斯波-奥特罗等人,2008)。
4. 在肿瘤靶向和穿透中的应用
DAPB 已被纳入苯硼酸修饰的纳米颗粒中,以增强肿瘤靶向和穿透。这些纳米颗粒显示出改善的肿瘤归巢活性,从而导致更好的肿瘤积累和抗肿瘤作用。该应用展示了 DAPB 在靶向药物递送中的潜力,尤其是在癌症治疗中 (王等人,2016)。
5. 葡萄糖反应性药物递送
DAPB 集成到基于苯硼酸的葡萄糖反应性材料中已取得进展,特别是在胰岛素递送方面。这些材料对于构建用于药物递送的葡萄糖反应性系统至关重要,展示了 DAPB 在创建反应性和靶向治疗应用中的作用 (马和史,2014)。
作用机制
Target of Action
3-(Dansylamino)phenylboronic acid is a phenylboronic acid derivative . It primarily targets serine proteases and acts as a potent inhibitor . Serine proteases are enzymes that cleave peptide bonds in proteins, playing a crucial role in many biological processes.
Mode of Action
The compound interacts with its targets through the formation of a covalent bond with the serine residue in the active site of the serine protease . This interaction inhibits the protease’s activity, preventing it from cleaving peptide bonds. Additionally, 3-(Dansylamino)phenylboronic acid can also bind to cis-diols , such as those present on glycosylated proteins .
Biochemical Pathways
The inhibition of serine proteases by 3-(Dansylamino)phenylboronic acid can affect various biochemical pathways where these enzymes are involved. For instance, it can impact protein degradation, blood coagulation, and the complement system. The exact downstream effects would depend on the specific serine protease being targeted .
Result of Action
The primary result of the action of 3-(Dansylamino)phenylboronic acid is the inhibition of serine protease activity . This inhibition can lead to changes at the molecular and cellular levels, depending on the specific roles of the targeted serine proteases. For example, it could affect protein turnover, cell signaling, or immune responses.
安全和危害
属性
IUPAC Name |
[3-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BN2O4S/c1-21(2)17-10-4-9-16-15(17)8-5-11-18(16)26(24,25)20-14-7-3-6-13(12-14)19(22)23/h3-12,20,22-23H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYXMKSYBCDTGDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00226723 | |
| Record name | N-Dansyl-3-aminobenzeneboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00226723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dansylamino)phenylboronic acid | |
CAS RN |
75806-94-9 | |
| Record name | FluoroBora I | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75806-94-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Dansyl-3-aminobenzeneboronic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075806949 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Dansyl-3-aminobenzeneboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00226723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [3-[[[5-(dimethylamino)-1-naphthyl]sulphonyl]amino]phenyl]metaboric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.178 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3-(Dansylamino)phenylboronic acid enable the detection of sialic acid on cell surfaces?
A: 3-(Dansylamino)phenylboronic acid exhibits fluorescence properties and can bind to sialic acid, a sugar molecule often found on cell surfaces. [] This binding occurs through the boronic acid moiety, which forms reversible covalent bonds with the cis-diol groups of sialic acid. The binding event can be monitored through changes in fluorescence intensity, allowing for the detection and quantification of sialic acid on cell surfaces.
Q2: Can 3-(Dansylamino)phenylboronic acid be used for applications beyond sialic acid detection?
A: Yes, research indicates that 3-(Dansylamino)phenylboronic acid can be conjugated to other materials to create novel sensing platforms. For example, one study successfully developed a nanoprobe by functionalizing gold nanoparticles with alginate and 3-(Dansylamino)phenylboronic acid. [] This nanoprobe demonstrated potential for glucose detection due to the boronic acid's affinity for glucose and the enhanced catalytic activity observed in the presence of the gold nanoparticles. This highlights the versatility of 3-(Dansylamino)phenylboronic acid for diverse sensing and catalytic applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




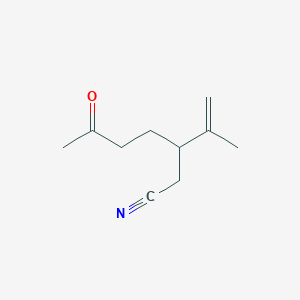
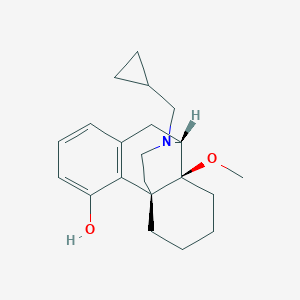
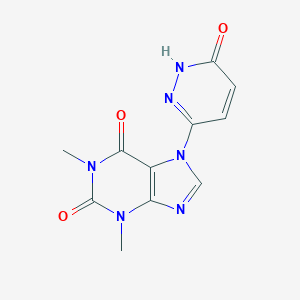
![5-(2-Hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid](/img/structure/B148760.png)




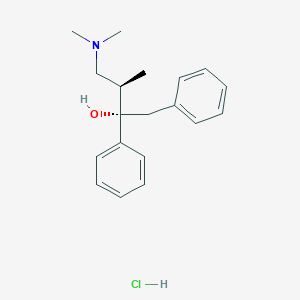
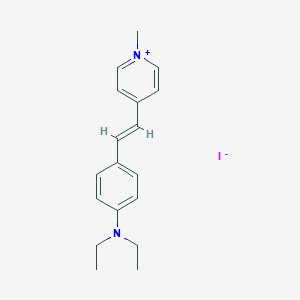

![(4S,5R)-4-Hydroxy-4-[(E)-4-hydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]-3,3,5-trimethylcyclohexan-1-one](/img/structure/B148801.png)
